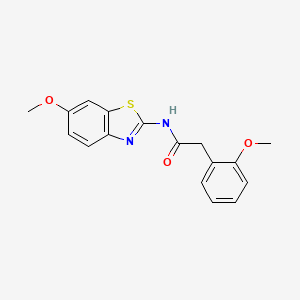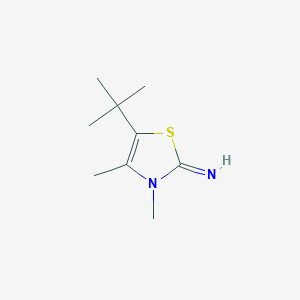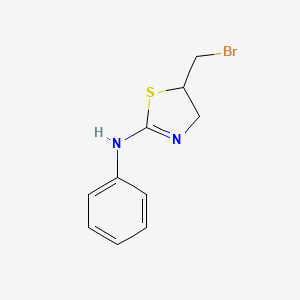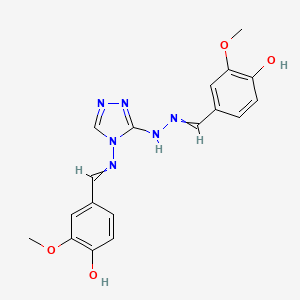
4-((E)-(2-(4-((E)-(4-hydroxy-3-methoxybenzylidene)amino)-4H-1,2,4-triazol-3-yl)hydrazono)methyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-296778 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of reactions such as nucleophilic substitution, condensation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of WAY-296778 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet research and commercial demands. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
WAY-296778 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert WAY-296778 into reduced forms with different chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-296778 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from the reactions of WAY-296778 depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, and substituted derivatives, each with unique chemical and biological properties .
Scientific Research Applications
WAY-296778 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where NPP6 inhibition is beneficial.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-296778 involves its selective inhibition of the enzyme NPP6. This inhibition disrupts the normal function of NPP6, leading to downstream effects on various biochemical pathways. The molecular targets and pathways involved in this process are critical for understanding the compound’s biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N6O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
4-[[[4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]-1,2,4-triazol-3-yl]hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H18N6O4/c1-27-16-7-12(3-5-14(16)25)9-19-22-18-23-20-11-24(18)21-10-13-4-6-15(26)17(8-13)28-2/h3-11,25-26H,1-2H3,(H,22,23) |
InChI Key |
SZMDYNKIMVXIMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NN=CN2N=CC3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10812464.png)
![Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate](/img/structure/B10812465.png)
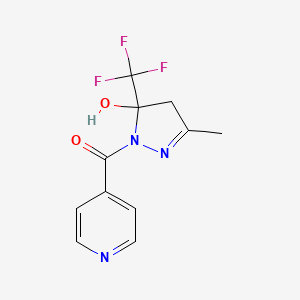
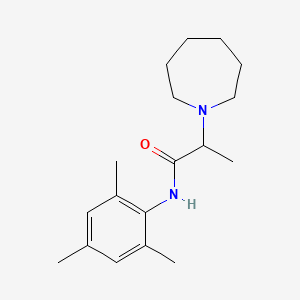
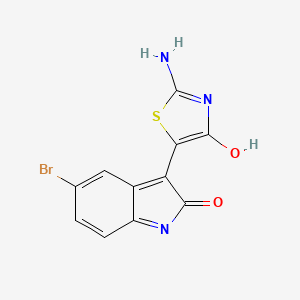
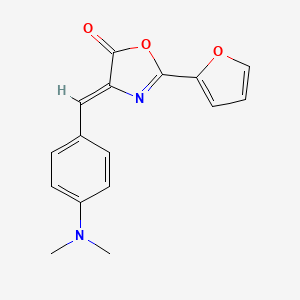
![(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10812505.png)
![2-[(2,2-Diphenylacetyl)amino]-benzothiazole](/img/structure/B10812513.png)
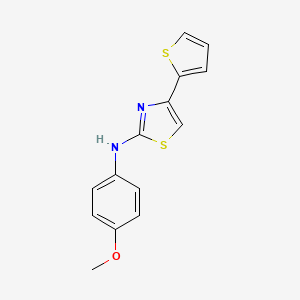
![4-[[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10812535.png)
![5-[(3-Ethoxy-4-phenylmethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10812549.png)
